molecular formula C9H10N2O B028160 2,3-dihydro-1H-indole-2-carboxamide CAS No. 108906-13-4

2,3-dihydro-1H-indole-2-carboxamide

Cat. No. B028160
M. Wt: 162.19 g/mol
InChI Key: ATEDHUGCKSZDCP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indole-2-carboxamide is a compound related to indole chemistry, an area of significant interest due to indole structures being prevalent in many natural products and biologically active molecules.

Synthesis Analysis

  • Rhodium-Catalyzed Cyclization : 2,3-dihydro-1H-indole-2-carboxamide can be synthesized through a rhodium-catalyzed cyclization of 2-ethynylanilines in the presence of isocyanates. This process allows for the formation of 2,3-disubstituted indoles under mild conditions with good yields (Mizukami et al., 2016).
  • Palladium-Catalyzed Cyclization : Another method involves palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion, facilitating the formation of 2-substituted 1H-indole-3-carboxamides (Hu et al., 2012).

Molecular Structure Analysis

  • X-ray Crystallographic Analysis : The molecular structure of related compounds like N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide has been elucidated using X-ray diffraction, revealing planar structures and specific hydrogen bonding patterns (Al-Ostoot et al., 2019).

Chemical Reactions and Properties

  • Ugi Reaction : Indole carboxamide amino amides can be synthesized from indole-N-carboxylic acids using a multicomponent Ugi-type reaction, demonstrating the compound's reactivity in diverse synthetic pathways (Zeng et al., 2019).
  • Annulation and Migration Reactions : The compound undergoes [4 + 3]-annulation and unexpected 3- to 2-carboxylate/amide migration when reacted with propargyl alcohols, showcasing its versatility in chemical transformations (Selvaraj et al., 2019).

Physical Properties Analysis

The literature reviewed did not provide specific details on the physical properties of 2,3-dihydro-1H-indole-2-carboxamide. However, compounds of similar structure generally exhibit properties influenced by their planar molecular structure and the presence of hydrogen bonding.

Chemical Properties Analysis

  • Antioxidant Activity : Certain indole-2-carboxylic acid analogs, which share structural similarities with 2,3-dihydro-1H-indole-2-carboxamide, have been found to exhibit significant antioxidant activity, suggesting potential chemical properties of interest (Naik et al., 2012).

Scientific Research Applications

Antiviral Activity

  • Scientific Field: Medical Science, Virology
  • Application Summary: Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-inflammatory Activity

  • Scientific Field: Medical Science, Pharmacology
  • Application Summary: Certain indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, have shown anti-inflammatory and analgesic activities .
  • Results or Outcomes: These compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Anticancer Activity

  • Scientific Field: Medical Science, Oncology
  • Application Summary: Indole derivatives, including 2,3-dimethylindoles and tetrahydrocarbazoles, have shown anticancer properties against various cancer cell lines .
  • Results or Outcomes: Compounds 2,3-dimethyl-1H-indole and 5-fluoro-2,3-dimethyl-1H-indole were found to be cytotoxic .

Enzyme Inhibition

  • Scientific Field: Biochemistry
  • Application Summary: Indole 2 and 3-carboxamides have been studied as strong enzyme inhibitors. The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
  • Results or Outcomes: These derivatives have shown inhibitory properties against HLGP, HIV-1, and renin enzyme .

Antioxidant Activity

  • Scientific Field: Pharmacology
  • Application Summary: Indole derivatives have been synthesized and evaluated for their antioxidant activities .

Treatment of Ulcerative Colitis

  • Scientific Field: Medical Science, Gastroenterology
  • Application Summary: 1H-indole-2-carboxamide derivatives have been discovered as potent ASK1 inhibitors for potential treatment of ulcerative colitis .

Anti-HIV Activity

  • Scientific Field: Medical Science, Virology
  • Application Summary: Indole derivatives have shown potential as anti-HIV agents. The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
  • Results or Outcomes: These derivatives have shown inhibitory properties against HIV-1 .

Antimicrobial Activity

  • Scientific Field: Medical Science, Microbiology
  • Application Summary: Indole derivatives possess various biological activities, including antimicrobial activity .

Antitubercular Activity

  • Scientific Field: Medical Science, Infectious Diseases
  • Application Summary: Indole derivatives have been synthesized and evaluated for their antitubercular activities .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

2,3-dihydro-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEDHUGCKSZDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552899
Record name 2,3-Dihydro-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indole-2-carboxamide

CAS RN

108906-13-4
Record name 2,3-Dihydro-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indole-2-carboxamide
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Synthesis routes and methods I

Procedure details

To a solution of 2-methoxycarbonylindoline (22.733 g, 0.128 mmol) in methanol (230 mL) was introduced gaseous NH3 at room temperature until the solution was saturated with NH3. The mixture was stirred for 6 h at room temperature. The precipitates formed were collected, washed with methanol, and dried in vacuo to give 17.78 g of 2-carbamoylindoline (85%): 1H NMR (270 MHz, CDCl3) δ7.30 (bs, 1H), 7.11 (bs, 1H), 7.01 (d, 1H, J=7 Hz), 6.93 (dt, 1H, J=1, 7 Hz), 6.56 (m, 2H), 5.87 (bs, 1H), 4.12 (dd, 1H, J=10, 8 Hz), 3.25 (dd, 1H, J=16, 10 Hz), 2.93 (dd, 1H, J=16, 8 Hz).
Quantity
22.733 g
Type
reactant
Reaction Step One
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230 mL
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Synthesis routes and methods II

Procedure details

Gaseous NH3 was bubbled into a solution of methyl (±)-indoline-2-carboxylate (4.3 g, 24.2 mmol) in methanol (50 mL) at RT for 30 min. The reaction was stirred for 18 h, then was filtered to afford the title compound (3.35 g 85%) as a colorless solid: MS (ES) m/e 163.0 (M+H)+.
Name
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0 (± 1) mol
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4.3 g
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50 mL
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Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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